molecular formula C17H18N4O3S B2354894 N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1209180-63-1

N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2354894
CAS No.: 1209180-63-1
M. Wt: 358.42
InChI Key: DMHHKQOUBLVJTD-UHFFFAOYSA-N
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Description

This compound features a benzo[c][1,2,5]thiadiazole core, a bicyclic heterocycle containing sulfur and nitrogen atoms. At position 5, a carboxamide group is attached, which is further substituted with a 2-(furan-2-yl)-2-morpholinoethyl side chain. The morpholine moiety (a six-membered ring with one nitrogen and two oxygen atoms) enhances solubility and bioavailability, while the furan group may facilitate π-π interactions in biological or material science applications.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-2,1,3-benzothiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c22-17(12-3-4-13-14(10-12)20-25-19-13)18-11-15(16-2-1-7-24-16)21-5-8-23-9-6-21/h1-4,7,10,15H,5-6,8-9,11H2,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHHKQOUBLVJTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C2=CC3=NSN=C3C=C2)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzo[c][1,2,5]thiadiazole Core: The benzo[c][1,2,5]thiadiazole core can be synthesized through a cyclization reaction involving appropriate precursors such as o-phenylenediamine and sulfur sources.

    Introduction of the Furan Ring: The furan ring can be introduced via a substitution reaction, where a suitable furan derivative reacts with the benzo[c][1,2,5]thiadiazole intermediate.

    Attachment of the Morpholine Moiety: The morpholine group can be attached through a nucleophilic substitution reaction, where a morpholine derivative reacts with an appropriate intermediate.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The benzo[c][1,2,5]thiadiazole core can be reduced to form dihydrobenzo[c][1,2,5]thiadiazole derivatives.

    Substitution: The morpholine moiety can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic reagents such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrobenzo[c][1,2,5]thiadiazole derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Neuropilin-1 (NRP1) Antagonists

  • EG00229: A benzo[c][1,2,5]thiadiazole derivative with a sulfonamido group at position 4 and a thiophene-carboxamide substituent. It inhibits the NRP1/VEGF-A interaction, critical in angiogenesis and cancer progression. Unlike the target compound, EG00229 lacks the morpholinoethyl-furan group but shares the benzo[c][1,2,5]thiadiazole core, highlighting the scaffold’s versatility in targeting protein-protein interactions .
  • Benzimidazole-based Inhibitors : These compounds (e.g., N-((5-(1H-benzo[d]imidazol-2-yl)-2-methylphenyl)carbamothioyl)-2,3-dihydrobenzo[b][1,4]-dioxine-6-carboxamide) replace the thiadiazole core with a benzimidazole. The carboxamide group is retained, but the absence of a fused thiadiazole ring may reduce electronic conjugation and alter binding specificity .

Anticancer Thiadiazole/Thiazole Derivatives

  • Thiadiazole Derivatives (Compounds 7b and 11): Synthesized from thioamide precursors, these derivatives exhibit potent activity against HepG-2 hepatocellular carcinoma (IC₅₀ = 1.61–1.98 µg/mL). Their structures include thiazole or 1,3,4-thiadiazole cores, differing from the fused benzo[c][1,2,5]thiadiazole in the target compound. The morpholinoethyl group in the target may improve pharmacokinetics compared to simpler alkyl/aryl substituents in these analogs .

Physicochemical and Pharmacokinetic Properties

The morpholinoethyl group in the target compound likely enhances water solubility and bioavailability compared to analogs with hydrophobic substituents (e.g., EG00229’s sulfonamido-thiophene group). The furan-2-yl moiety may contribute to metabolic stability, as furans are less prone to oxidation than thiophenes. In contrast, 1,3,4-thiadiazole derivatives often exhibit lower solubility due to their compact, non-fused structures .

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Activity/Application IC₅₀ (if applicable) Reference
N-(2-(Furan-2-yl)-2-morpholinoethyl)-BTD-carboxamide Benzo[c][1,2,5]thiadiazole Morpholinoethyl-furan, carboxamide Hypothesized: Anticancer/NRP1 N/A N/A
EG00229 Benzo[c][1,2,5]thiadiazole Sulfonamido-thiophene, carboxamide NRP1/VEGF-A inhibitor Not reported
Compound 7b (Anticancer) Thiazole 4-Methyl-2-phenylthiazole, hydrazide HepG-2 inhibition 1.61 ± 1.92 µg/mL
Bis(morpholinoethyl)oxadiazole probe Benzo[c][1,2,5]oxadiazole Morpholinoethyl, sulfamoyl Lysosomal thiol imaging N/A
4,7-Di(furan-2-yl)-BTD polymer Benzo[c][1,2,5]thiadiazole Furan, alkoxy Photovoltaic material N/A

Biological Activity

N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound notable for its unique structure and potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant research findings.

Compound Overview

This compound features a furan ring, a morpholine moiety, and a benzo[c][1,2,5]thiadiazole core. This structural combination is believed to contribute significantly to its biological activity. The compound is classified under benzo[c][1,2,5]thiadiazoles, which are recognized for their diverse applications in medicinal chemistry and pharmacology.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzo[c][1,2,5]thiadiazole Core : This can be achieved through cyclization reactions involving o-phenylenediamine and sulfur sources.
  • Introduction of the Furan Ring : A suitable furan derivative is reacted with the benzo[c][1,2,5]thiadiazole intermediate via substitution reactions.
  • Attachment of the Morpholine Moiety : This step involves a nucleophilic substitution reaction where a morpholine derivative reacts with an appropriate intermediate.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of thiadiazole have shown promising activity against various cancer cell lines. Notably:

  • In vitro Studies : Compounds exhibiting similar structures demonstrated IC50 values in the micromolar range against cancer cells (e.g., IC50 = 1.55 μM for related compounds) .
  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through various pathways including oxidative stress and modulation of cell signaling pathways.

Antiviral Activity

The compound's structural components suggest potential antiviral activity as well. Related furan derivatives have been evaluated for their efficacy against viral infections:

  • SARS-CoV-2 Inhibition : Some derivatives have been identified as non-peptidomimetic inhibitors of SARS-CoV-2 main protease with significant potency .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

Structural FeatureEffect on Activity
Furan Ring PresenceEnhances interaction with biological targets
Morpholine MoietyInfluences solubility and bioavailability
Thiadiazole CoreContributes to anticancer and antiviral properties

Case Studies

Several case studies have been conducted to evaluate the biological effects of related compounds:

  • Antimicrobial Activity : Certain thiadiazole derivatives demonstrated significant antimicrobial properties against various pathogens .
  • Analgesic and Anti-inflammatory Effects : Some derivatives were screened for analgesic and anti-inflammatory activities, showing promising results in preclinical models .

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